Bacitracin-ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacitracin Zinc is a zinc complex of bacitracin, a polypeptide antibiotic produced by the bacterium Bacillus licheniformis. It is primarily used topically to treat skin, eye, and ear infections, as well as to prevent wound infections. Bacitracin Zinc works by interfering with the dephosphorylation of components in the bacterial cell wall, which impairs production and has a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bacitracin Zinc involves adding an alkaline solution to a bacitracin solution, adjusting the pH to 8-11, and then adding inorganic zinc to form a salt. The pH is then adjusted to 5-7, followed by stirring for 1-2 hours and standing for 5-10 hours. The final product is obtained by separating, drying, smashing, screening, checking, and packaging .
Industrial Production Methods
Industrial production of Bacitracin Zinc typically involves the fermentation of Bacillus licheniformis to produce bacitracin, which is then purified and reacted with zinc salts to form Bacitracin Zinc. The process includes acidizing and filtering the fermentation liquid, adsorbing and desorbing through macroporous cation exchange resin, desalting, decolorizing, extracting, and precipitating to obtain high-activity bacitracin. The extracted liquid is then reacted with zinc salt to form Bacitracin Zinc .
Chemical Reactions Analysis
Types of Reactions
Bacitracin Zinc undergoes various chemical reactions, including:
Oxidation: Bacitracin Zinc can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of Bacitracin Zinc, affecting its antimicrobial properties.
Substitution: Substitution reactions can occur, where different functional groups replace existing ones in the Bacitracin Zinc molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include modified forms of Bacitracin Zinc with altered antimicrobial properties, which can be used for different therapeutic applications.
Scientific Research Applications
Bacitracin Zinc has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and interactions with other compounds.
Biology: Employed in microbiological studies to understand its effects on different bacterial strains and its mechanism of action.
Medicine: Widely used in topical formulations to treat and prevent infections in skin, eye, and ear conditions.
Mechanism of Action
Bacitracin Zinc exerts its effects by binding to isoprenyl pyrophosphate, the lipid carrier that transfers cell wall building blocks across the bacterial cytoplasmic membrane. This binding inhibits the biosynthesis of the bacterial cell wall, leading to a bacteriostatic effect. The presence of zinc enhances the stability and antimicrobial activity of bacitracin .
Comparison with Similar Compounds
Similar Compounds
Bacitracin: A polypeptide antibiotic similar to Bacitracin Zinc but without the zinc complex. It is less stable and has a narrower range of applications.
Polymyxin B: Another antibiotic used in combination with Bacitracin Zinc for topical applications. It has a different mechanism of action, targeting the bacterial cell membrane.
Neomycin: Often combined with Bacitracin Zinc in topical formulations. It works by inhibiting protein synthesis in bacteria.
Uniqueness of Bacitracin Zinc
Bacitracin Zinc is unique due to its enhanced stability and antimicrobial activity provided by the zinc complex. This makes it more effective in topical applications and allows for a broader range of uses compared to bacitracin alone .
Properties
Molecular Formula |
C66H103N17O16SZn |
---|---|
Molecular Weight |
1488.1 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-;/m0./s1 |
InChI Key |
UPGBZLBCXQLMMD-DFTDUNEMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.